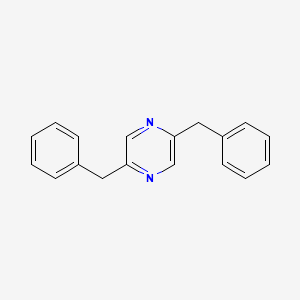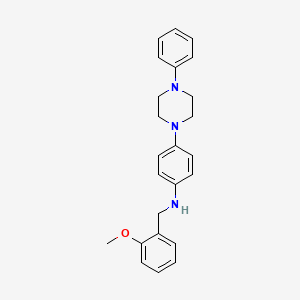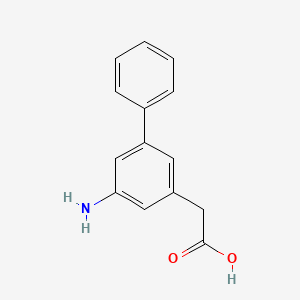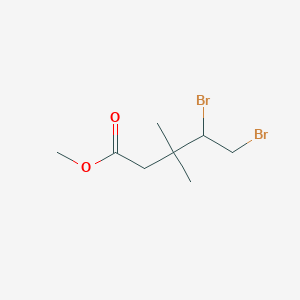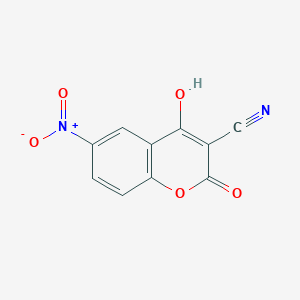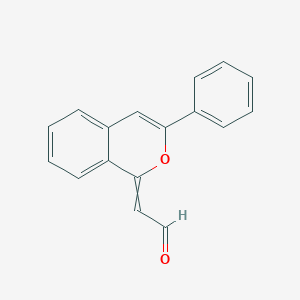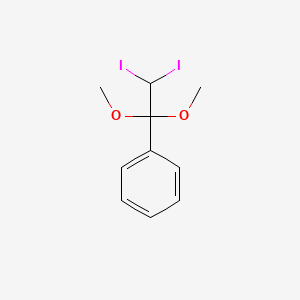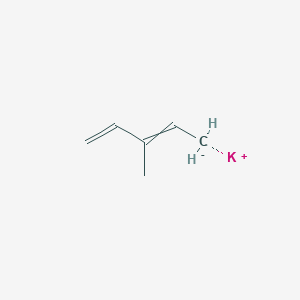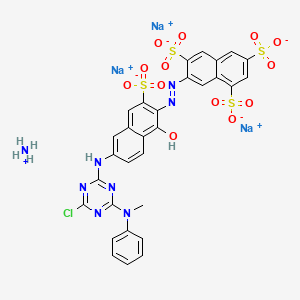
Methylaminoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant yellow color and has been widely used as a dye. It is also recognized for its potential carcinogenic properties, which have made it a subject of extensive research in toxicology and cancer studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylaminoazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: Methylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Methylaminoazobenzene has been extensively studied for its applications in various fields:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Studied for its mutagenic and carcinogenic properties, making it a model compound in cancer research.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized as a dye in textiles, plastics, and other materials
Wirkmechanismus
The mechanism by which methylaminoazobenzene exerts its effects involves its interaction with cellular components. The compound can undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and cellular damage, contributing to its carcinogenic properties. The primary molecular targets include DNA and various enzymes involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Azobenzene: Lacks the methylamino group and is less toxic.
Dimethylaminoazobenzene: Contains two methyl groups on the amino nitrogen, making it more lipophilic and potentially more toxic.
Aminoazobenzene: Contains an amino group instead of a methylamino group, with different reactivity and toxicity profiles
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological effects. The presence of the methylamino group enhances its lipophilicity and ability to interact with cellular membranes, contributing to its distinct toxicological properties .
Eigenschaften
CAS-Nummer |
55914-87-9 |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI-Schlüssel |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


